molecular formula C13H20FNO4 B158616 4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol CAS No. 132178-19-9

4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol

Cat. No.: B158616
CAS No.: 132178-19-9
M. Wt: 273.3 g/mol
InChI Key: JEUSMJOCKAGUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxy-6-fluorophenol and tert-butylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Nucleophiles: Various nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other conditions.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it effective in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.

    Atenolol: A selective beta1-blocker used primarily for cardiovascular diseases.

    Metoprolol: Another selective beta1-blocker with similar applications.

Uniqueness

4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-blockers. The presence of the fluorine atom and the tert-butylamino group may influence its binding affinity and selectivity for beta-adrenergic receptors.

Properties

CAS No.

132178-19-9

Molecular Formula

C13H20FNO4

Molecular Weight

273.3 g/mol

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol

InChI

InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-12-5-11(18)10(17)4-9(12)14/h4-5,8,15-18H,6-7H2,1-3H3

InChI Key

JEUSMJOCKAGUHH-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O

Synonyms

3-(tert-butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol
6-FBDPP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.